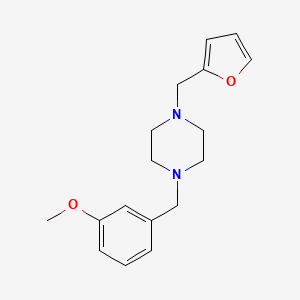
1-(2-furylmethyl)-4-(3-methoxybenzyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-furylmethyl)-4-(3-methoxybenzyl)piperazine, also known as FMeBP, is a chemical compound that has been studied for its potential use in various scientific research applications. This compound is a piperazine derivative with a furan and methoxybenzyl group attached to the piperazine ring. FMeBP has been found to have interesting biochemical and physiological effects, making it a promising candidate for further research.
Wirkmechanismus
The mechanism of action of 1-(2-furylmethyl)-4-(3-methoxybenzyl)piperazine is not fully understood, but it is believed to act as a partial agonist at the serotonin and dopamine receptors in the brain. This results in an increase in the levels of these neurotransmitters, which can have a positive effect on mood and behavior.
Biochemical and Physiological Effects:
1-(2-furylmethyl)-4-(3-methoxybenzyl)piperazine has been found to have interesting biochemical and physiological effects. Studies have shown that it can increase the levels of dopamine and serotonin in the brain, which can have a positive effect on mood and behavior. It has also been found to have an effect on the GABA system, which is involved in the regulation of anxiety and stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-(2-furylmethyl)-4-(3-methoxybenzyl)piperazine in lab experiments is that it is relatively easy to synthesize and purify. It also has a well-defined chemical structure, which makes it easy to study using various analytical techniques. However, one limitation of using 1-(2-furylmethyl)-4-(3-methoxybenzyl)piperazine is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.
Zukünftige Richtungen
There are several future directions for research on 1-(2-furylmethyl)-4-(3-methoxybenzyl)piperazine. One area of interest is in the development of new drugs for the treatment of neurological disorders such as depression and anxiety. 1-(2-furylmethyl)-4-(3-methoxybenzyl)piperazine has shown promise in this area, and further research could lead to the development of new drugs with improved efficacy and fewer side effects.
Another area of interest is in the study of the biochemical and physiological effects of 1-(2-furylmethyl)-4-(3-methoxybenzyl)piperazine. Further research could help to elucidate its mechanism of action and identify new targets for drug development.
Finally, there is also potential for the use of 1-(2-furylmethyl)-4-(3-methoxybenzyl)piperazine in other areas of research, such as in the development of new materials or in the study of chemical reactions. Its unique chemical structure and interesting properties make it a promising candidate for further study.
Synthesemethoden
The synthesis of 1-(2-furylmethyl)-4-(3-methoxybenzyl)piperazine involves the reaction of 1-(2-furylmethyl)piperazine with 3-methoxybenzyl chloride in the presence of a base such as potassium carbonate. The reaction takes place in an organic solvent such as dichloromethane or chloroform and is typically carried out at room temperature. The resulting product is then purified using column chromatography to obtain pure 1-(2-furylmethyl)-4-(3-methoxybenzyl)piperazine.
Wissenschaftliche Forschungsanwendungen
1-(2-furylmethyl)-4-(3-methoxybenzyl)piperazine has been studied for its potential use in various scientific research applications. One of the most promising applications is in the field of neuroscience, where 1-(2-furylmethyl)-4-(3-methoxybenzyl)piperazine has been found to have an effect on the serotonin and dopamine systems in the brain. This makes it a potential candidate for the treatment of neurological disorders such as depression, anxiety, and schizophrenia.
Eigenschaften
IUPAC Name |
1-(furan-2-ylmethyl)-4-[(3-methoxyphenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-20-16-5-2-4-15(12-16)13-18-7-9-19(10-8-18)14-17-6-3-11-21-17/h2-6,11-12H,7-10,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGAPZHVCQZZDIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2CCN(CC2)CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(Furan-2-YL)methyl]-4-[(3-methoxyphenyl)methyl]piperazine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3,4-difluorobenzyl)-3-{1-[(5-methyl-1H-pyrazol-1-yl)acetyl]piperidin-3-yl}propanamide](/img/structure/B5688840.png)
![6-(2-aminophenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B5688846.png)
![4-[(4-methoxyphenyl)sulfonyl]thiomorpholine](/img/structure/B5688854.png)
![2-butyl-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)propyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B5688863.png)
![N-[(3S*,4R*)-1-[5-(1H-imidazol-1-ylmethyl)-2-furoyl]-4-(5-methyl-2-furyl)pyrrolidin-3-yl]acetamide](/img/structure/B5688865.png)
![N-cyclopropyl-2-[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetamide](/img/structure/B5688893.png)

![(3aS*,5S*,9aS*)-5-(2,1,3-benzoxadiazol-5-yl)-2-(2-phenylethyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5688912.png)

![N-{4-[1-ethyl-3-(2-thienylmethyl)-1H-1,2,4-triazol-5-yl]phenyl}-N-methylmethanesulfonamide](/img/structure/B5688935.png)
![N-[(3-cyclohexyl-1,2,4-oxadiazol-5-yl)methyl]-2-propyl-1,3-thiazole-4-carboxamide](/img/structure/B5688942.png)
![2-(2-methyl-1H-benzimidazol-5-yl)-N-[1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethyl]acetamide](/img/structure/B5688949.png)

amino]acetic acid](/img/structure/B5688963.png)